tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate
Description
Structure and General Properties "tert-Butyl (1R,4R)-4-(2-methoxyacetamido)cyclohexylcarbamate" is a cyclohexane-derived compound featuring a tert-butyl carbamate group and a 2-methoxyacetamido substituent at the trans-1,4-positions of the cyclohexyl ring. The stereochemistry (R,R) indicates a trans-configuration, common in similar compounds for optimizing steric and electronic interactions in medicinal chemistry or synthetic intermediates .
Boc protection of the cyclohexylamine.
Amide coupling (e.g., via EDC/HOBt) with 2-methoxyacetic acid.
Such intermediates are pivotal in drug discovery, particularly for kinase inhibitors or peptide mimetics, where stereochemistry and substituent flexibility modulate target binding .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-methoxyacetyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11-7-5-10(6-8-11)15-12(17)9-19-4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIXHANHYXVDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate typically involves multiple steps:
Formation of the Cyclohexylcarbamate Core: The initial step involves the formation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions.
Introduction of the Methoxyacetamido Group: The next step involves the introduction of the methoxyacetamido group. This can be done by reacting the intermediate product with methoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate can undergo oxidation reactions, particularly at the methoxyacetamido group.
Reduction: The compound can also be reduced, especially at the carbamate group, leading to the formation of amines.
Substitution: Substitution reactions can occur at various positions on the cyclohexyl ring or the methoxyacetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets. The methoxyacetamido group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of trans-1,4-disubstituted cyclohexylcarbamates. Key analogues and their distinguishing features are summarized below:
*Hypothetical formula based on structural analogy.
Key Comparative Insights
Polarity and Solubility: The 2-methoxyacetamido group in the target compound introduces a polar methoxy (-OCH₃) and carbonyl group, likely improving aqueous solubility compared to lipophilic analogues like isobutyramido (C₃H₇ branch) or cyclopentylamino (nonpolar cyclic alkyl) . In contrast, the 2-chlorobenzylamino derivative () balances polarity with halogen-driven hydrophobicity, making it suitable for membrane-bound targets .
Stereochemical Impact :
- All compounds share the trans-1,4-cyclohexyl configuration, which minimizes steric clash between substituents. This geometry is critical for maintaining binding affinity in enzyme active sites, as seen in kinase inhibitors .
Biological Relevance: The 5-fluoro-isoindolinone derivative () exemplifies how electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and target engagement, a feature absent in the target compound but relevant for optimization . The nicotinamido analogue () incorporates a pyridine ring, enabling cation-π interactions absent in the methoxyacetamido variant .
Synthetic Utility :
- Boc-protected derivatives (e.g., ) are widely used as intermediates in peptide synthesis or PROTACs (proteolysis-targeting chimeras), where the tert-butyl group facilitates deprotection under mild acidic conditions .
Biological Activity
tert-Butyl (1R,4R)-4-(2-methoxyacetamido)cyclohexylcarbamate** is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- CAS Number : 1011530-87-2
Structural Characteristics
The compound features a tert-butyl group attached to a cyclohexyl ring, with an acetamido functional group that enhances its solubility and bioavailability. The presence of the methoxy group is significant for its interaction with biological targets.
Pharmacological Effects
Research indicates that tert-butyl (1R,4R)-4-(2-methoxyacetamido)cyclohexylcarbamate** exhibits various biological activities, including:
- Antinociceptive Activity : Studies have shown that compounds with similar structures can modulate pain pathways, suggesting potential use in pain management.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, although further studies are needed to confirm these findings.
- Cytotoxicity : In vitro studies have revealed that the compound may induce cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes involved in inflammation and pain signaling.
- Interaction with Receptors : The structural components suggest possible interactions with neurotransmitter receptors, which could explain its antinociceptive properties.
Case Study 1: Antinociceptive Effects
A study published in 2023 investigated the antinociceptive effects of various carbamate derivatives, including tert-butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate. The results indicated a significant reduction in pain response in animal models when administered at specific dosages. The study concluded that the compound could serve as a basis for developing new analgesics.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers tested the efficacy of this compound against several bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. Further research is recommended to explore its full potential and mechanism of action in microbial inhibition.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference Year |
|---|---|---|
| Antinociceptive | Significant pain reduction | 2023 |
| Antimicrobial | Moderate activity against Gram-positive bacteria | 2024 |
| Cytotoxicity | Induces cell death in cancer cell lines | 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
